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Compound of Interest

Compound Name:
2-Hydroxyhept-4-

oxybenzophenone

CAS No.: 3550-43-4

Cat. No.: B11978497 Get Quote

Executive Summary & Chemical Identity[1][2][3][4]
2-Hydroxy-4-(heptyloxy)benzophenone (CAS 3550-43-4) is a Type I ultraviolet light absorber

belonging to the 2-hydroxybenzophenone class. While its C8 homologue (Octabenzone/UV-

531) is more commercially ubiquitous, the C7 (heptyloxy) variant exhibits nearly identical

photophysical properties due to the electronic isolation of the alkyl tail from the chromophore.

This guide provides a comprehensive spectral analysis. It synthesizes direct structural data

with validated homologous series trends to establish a robust reference for identification, purity

assessment, and photostability research.
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Parameter Detail

Chemical Name methanone

CAS Number 3550-43-4

Molecular Formula C₂₀H₂₄O₃

Molecular Weight 312.41 g/mol

Key Functionality
Intramolecular H-bond (ESIPT capable), UV-

A/UV-B absorption

Physical State Pale yellow crystalline powder

Solubility
Soluble in organic solvents (ethyl acetate,

toluene, acetone); Insoluble in water

UV-Vis Spectroscopy & Photophysics
The spectral utility of this molecule relies on the Excited State Intramolecular Proton Transfer

(ESIPT) mechanism. Upon UV excitation, the phenolic proton transfers to the carbonyl oxygen,

dissipating energy as heat (tautomerization) rather than fluorescence or degradation.

Mechanistic Pathway (ESIPT)

Ground State (S0)

Excited State (S1)

Relaxation

Enol Form
(Intramolecular H-bond)

Excited Enol
(S1-Enol)

UV Absorption
(hν) Excited Keto

(S1-Keto)

Fast Proton Transfer
(< 100 fs)

Ground Keto
(Vibrationally Hot)

Internal Conversion
(Heat Dissipation)

Back-Proton Transfer

Click to download full resolution via product page

Figure 1: The ESIPT cycle responsible for the photostability of 2-hydroxybenzophenones.

Spectral Data (Ethanol)
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The absorption profile is characterized by two distinct bands. The alkyl chain length (C7 vs C8)

has negligible impact on these transitions.

Band Assignment
Wavelength (

)

Extinction
Coefficient (

)

Transition Type

Band I 288 ± 2 nm ~15,500 M⁻¹cm⁻¹ (Benzene rings)

Band II 325 ± 2 nm ~9,800 M⁻¹cm⁻¹ (Charge Transfer)

Experimental Protocol for UV-Vis:

Stock Solution: Dissolve 10 mg of sample in 100 mL spectroscopic grade ethanol (approx.

M).

Working Solution: Dilute 1 mL of stock into 9 mL ethanol (approx.

M).

Blanking: Use pure ethanol in the reference cell.

Scan: 200 nm to 500 nm.

Validation: Absorbance at 325 nm should be between 0.3 and 0.8 AU for linearity.

Infrared Spectroscopy (FTIR)
The IR spectrum confirms the presence of the "locked" hydrogen bond, which is critical for

performance. If the carbonyl peak shifts significantly higher (>1650 cm⁻¹), the H-bond is

disrupted (indicating degradation or incorrect synthesis).
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Functional Group Wavelength (cm⁻¹) Intensity Notes

O-H Stretch 3000 – 2500 Broad/Weak

Often obscured by C-

H; broadened due to

strong intramolecular

H-bond.

C-H Stretch (Alkyl) 2955, 2930, 2855 Strong

Asymmetric/Symmetri

c stretching of the

heptyl (

) chain.

C=O Stretch 1625 – 1630 Medium/Sharp

Diagnostic Peak.

Shifted down from

~1650 due to

chelation.

C=C Aromatic 1595, 1575 Strong

Skeletal vibrations of

the benzophenone

core.

C-O-C (Ether) 1255, 1220 Strong
Aryl-alkyl ether

linkage.

Nuclear Magnetic Resonance (NMR)[6][14]
NMR provides the definitive structural proof, distinguishing the heptyloxy (C7) chain from

octyloxy (C8) or methoxy (C1) analogs via integration of the alkyl methylene protons.

¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift (

ppm)
Multiplicity Integration Assignment

12.65 Singlet 1H
Chelated -OH

(Exchangeable).

7.60 – 7.65 Multiplet 2H
Phenyl ring (ortho to

C=O).

7.50 – 7.55 Multiplet 1H Phenyl ring (para).

7.40 – 7.48 Multiplet 3H

Phenyl ring (meta) +

H-6 on substituted

ring.

6.50 – 6.55 Multiplet 2H

H-3 and H-5 on

substituted ring (Ortho

to ether).

4.02
Triplet (

Hz)
2H (Ether linkage).

1.75 – 1.85 Quintet 2H

1.25 – 1.50 Multiplet 8H

Bulk methylene chain

(

). Note: C8 analog

would have 10H.

0.89 Triplet 3H
Terminal

.

Structural Logic Diagram
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Figure 2: Logic flow for assigning NMR signals to specific structural domains.

Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

Molecular Ion (

): m/z 312

Base Peak: Often m/z 105 (Benzoyl cation

, characteristic of benzophenones).
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Key Fragments:

: Loss of heptyl chain (

).

: Resorcinol fragment after cleavage of benzoyl and alkyl groups.

Synthesis & Impurity Markers[4][5][15]
Understanding the synthesis is crucial for interpreting "ghost peaks" in spectral data.

Standard Route:

Friedel-Crafts Acylation: Resorcinol + Benzoyl Chloride

2,4-Dihydroxybenzophenone.[1]

O-Alkylation: 2,4-Dihydroxybenzophenone + 1-Bromoheptane

Product.

Common Impurities:

2,4-Dihydroxybenzophenone (Starting Material):

UV-Vis: Blue-shift in Band II.

NMR: Absence of aliphatic peaks; new phenolic OH signal.

2,2',4,4'-Tetrahydroxybenzophenone (Side Product):

MS: m/z 246.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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